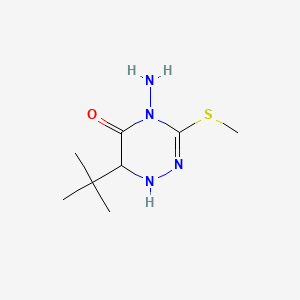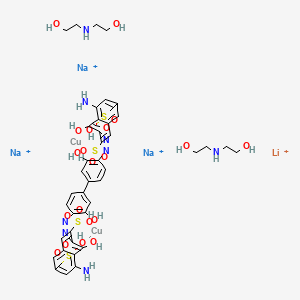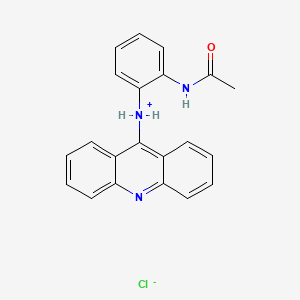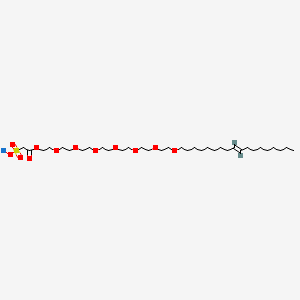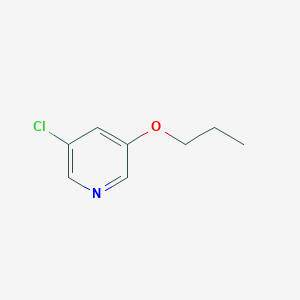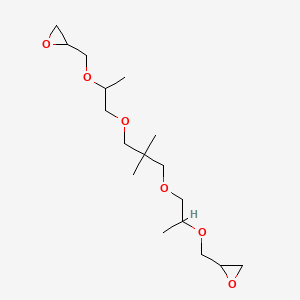
2,2'-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) is a chemical compound with the molecular formula C₁₇H₃₂O₆ and a molecular weight of 332.43 g/mol . This compound is characterized by its unique structure, which includes two oxirane (epoxide) rings and a central tetraoxatridecane chain with multiple methyl groups. It is used in various scientific and industrial applications due to its reactivity and stability.
準備方法
The synthesis of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7,7,11-tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the desired epoxide rings .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding diols or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, where nucleophiles like amines or thiols open the epoxide rings to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., Lewis acids), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for studying epoxide hydrolases and other related enzymes.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of epoxy resins, adhesives, and coatings due to its ability to form cross-linked polymer networks.
作用機序
The mechanism of action of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) involves its reactivity towards nucleophiles. The oxirane rings are highly strained and reactive, making them susceptible to nucleophilic attack. This leads to the opening of the epoxide rings and the formation of new bonds with the nucleophiles. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
Similar compounds to 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) include other epoxide-containing molecules such as:
1,2-Epoxy-3-phenoxypropane: Known for its use in epoxy resins and as a stabilizer in plastics.
Epichlorohydrin: Widely used in the production of epoxy resins and as a precursor for various chemical syntheses.
1,2,3,4-Diepoxybutane: Utilized in the synthesis of polymers and as a cross-linking agent.
The uniqueness of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) lies in its specific structure, which provides distinct reactivity and stability compared to other epoxides. Its multiple methyl groups and tetraoxatridecane chain contribute to its unique chemical properties and applications.
特性
CAS番号 |
87257-05-4 |
|---|---|
分子式 |
C17H32O6 |
分子量 |
332.4 g/mol |
IUPAC名 |
2-[1-[2,2-dimethyl-3-[2-(oxiran-2-ylmethoxy)propoxy]propoxy]propan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C17H32O6/c1-13(20-7-15-9-22-15)5-18-11-17(3,4)12-19-6-14(2)21-8-16-10-23-16/h13-16H,5-12H2,1-4H3 |
InChIキー |
DTHWATKGOMIOBU-UHFFFAOYSA-N |
正規SMILES |
CC(COCC(C)(C)COCC(C)OCC1CO1)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


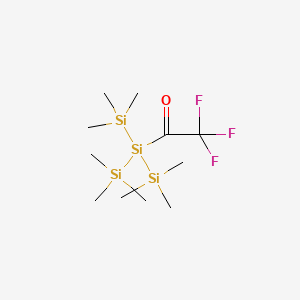
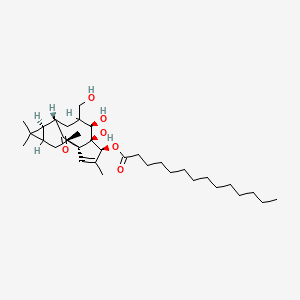

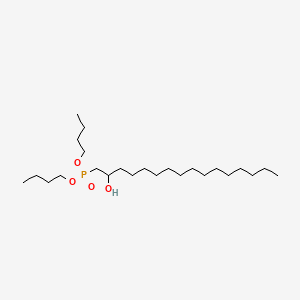
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
